molecular formula C18H28N2O2 B13594765 1-Boc-3-(4-isopropylphenyl)piperazine

1-Boc-3-(4-isopropylphenyl)piperazine

Cat. No.: B13594765
M. Wt: 304.4 g/mol
InChI Key: UZOMWIBYDSDHDC-UHFFFAOYSA-N
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Description

1-Boc-3-(4-isopropylphenyl)piperazine is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-(4-isopropylphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 1-Boc-piperazine with 4-isopropylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(4-isopropylphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-3-(4-isopropylphenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-isopropylphenyl)piperazine depends on its specific application and the target molecule it interacts withThe Boc group provides protection during synthetic processes and can be removed to reveal the active amine, which can then interact with the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isopropylphenyl group, which can impart specific biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized pharmaceutical compounds .

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 3-(4-propan-2-ylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-13(2)14-6-8-15(9-7-14)16-12-20(11-10-19-16)17(21)22-18(3,4)5/h6-9,13,16,19H,10-12H2,1-5H3

InChI Key

UZOMWIBYDSDHDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C

Origin of Product

United States

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